![molecular formula C11H19NO7S B13395938 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13395938.png)
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which is denoted by the (2S,4R) configuration. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methanesulfonyloxy group at the 4-position. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and stringent quality control measures to maintain the integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various pyrrolidine derivatives, while reduction reactions can produce different alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include the inhibition of enzyme catalysis or the modulation of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxy-pyrrolidine-2-carboxylic acid
- (2S,4R)-1-[(tert-butoxy)carbonyl]-4-chloro-pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the methanesulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7S/c1-11(2,3)18-10(15)12-6-7(19-20(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGZSVXCHFNXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate](/img/structure/B13395857.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate](/img/structure/B13395865.png)

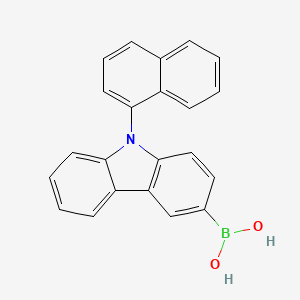
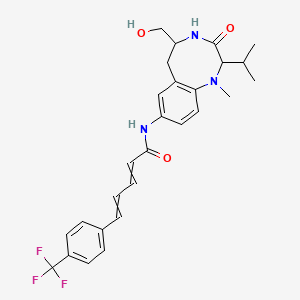
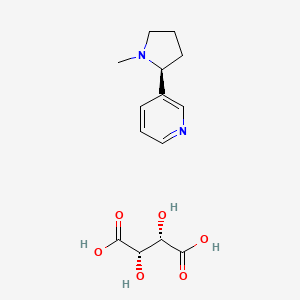

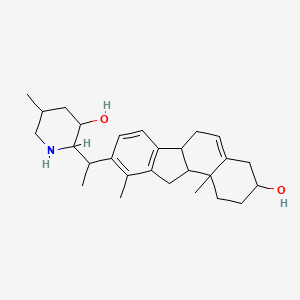
![[2-(10,13-Dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13395937.png)
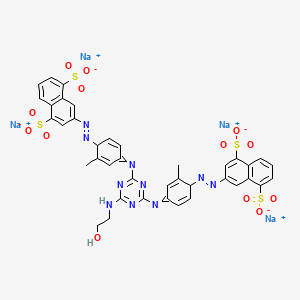

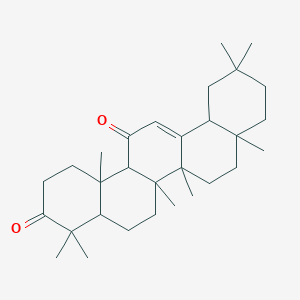

![(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide](/img/structure/B13395963.png)
